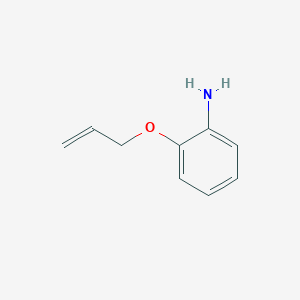

2-(Allyloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZRVYLJWAJQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424570 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27096-64-6 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Allyloxy)aniline chemical properties and structure

An in-depth guide to the chemical properties, structure, and experimental considerations of 2-(Allyloxy)aniline for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring an aniline core substituted with an allyloxy group at the ortho position.

Structural Representation:

-

IUPAC Name: 2-(prop-2-en-1-yloxy)aniline

-

Synonyms: 2-Aminophenyl allyl ether, 2-(2-Propenyloxy)benzenamine

-

CAS Number: 27096-64-6[1]

-

Molecular Formula: C₉H₁₁NO[1]

-

Molecular Weight: 149.19 g/mol [1]

-

SMILES: C=CCOc1ccccc1N

-

InChI: InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2[1]

Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | No data available | |

| Boiling Point | No data available[2] | The isomeric 4-(allyloxy)aniline has a reported boiling point of 142-143 °C at 13 Torr.[3] |

| Density | No data available | |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane. | Based on the general solubility of anilines.[4] |

| Appearance | Likely a liquid at room temperature. | Based on the properties of similar aniline derivatives. |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and the known data for aniline and related compounds.

3.1. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3400-3300 and 3330-3250 | Two distinct bands are expected for the symmetric and asymmetric stretches.[5] |

| C-H Stretch (aromatic) | 3100-3000 | |

| C-H Stretch (alkene) | 3080-3010 | =C-H stretching of the allyl group. |

| C-H Stretch (aliphatic) | 3000-2850 | C-H stretching of the -CH₂- group. |

| N-H Bend (primary amine) | 1650-1580 | [5] |

| C=C Stretch (aromatic) | 1600 and 1475 | |

| C=C Stretch (alkene) | 1650-1630 | |

| C-N Stretch (aromatic amine) | 1335-1250 | Expected to be a strong band.[5] |

| C-O-C Stretch (ether) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | |

| =C-H Bend (alkene) | 1000-650 | Out-of-plane bending. |

3.2. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.7 | m | 4H | Aromatic protons |

| ~ 6.1 - 5.9 | m | 1H | -OCH₂-CH =CH₂ |

| ~ 5.4 | dd | 1H | -OCH₂-CH=CH ₂ (trans) |

| ~ 5.2 | dd | 1H | -OCH₂-CH=CH ₂ (cis) |

| ~ 4.5 | d | 2H | -OCH ₂-CH=CH₂ |

| ~ 3.8 | br s | 2H | -NH ₂ |

3.3. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 147 | C-O (aromatic) |

| ~ 137 | C-N (aromatic) |

| ~ 133 | -OCH₂-C H=CH₂ |

| ~ 122 | Aromatic CH |

| ~ 119 | Aromatic CH |

| ~ 118 | C H=C H₂ |

| ~ 116 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 69 | -OC H₂- |

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 149. Common fragmentation patterns would likely involve the loss of the allyl group or rearrangements of the ether linkage.

Experimental Protocols

4.1. Synthesis of this compound

Reaction Scheme:

2-Aminophenol + Allyl bromide → this compound

Materials and Reagents:

-

2-Aminophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and acetone.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Slowly add allyl bromide (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

4.2. Purification

The primary method for the purification of this compound, as inferred from related syntheses, is flash column chromatography using silica gel.[6] The choice of eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

Reactivity and Potential Biological Activity

5.1. Chemical Reactivity

The chemical reactivity of this compound is characterized by the functional groups present: the primary aromatic amine and the allyloxy group.

-

Amine Group: The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a weak base. The presence of the electron-donating allyloxy group at the ortho position is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

-

Allyloxy Group: The double bond in the allyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

5.2. Putative Biological Signaling Pathway

There is no direct experimental evidence describing a specific signaling pathway for this compound. However, based on studies of aniline, a hypothetical pathway can be proposed. Aniline is known to induce oxidative stress, which can lead to the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] The allyloxy group may modulate this activity.

Caption: A putative signaling pathway for this compound based on known aniline-induced oxidative stress.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. Buy Online CAS Number 27096-64-6 - TRC - 2-Allyloxyaniline | LGC Standards [lgcstandards.com]

- 2. 27096-64-6|this compound|BLD Pharm [bldpharm.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 2-(Allyloxy)phenol CAS#: 1126-20-1 [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(allyloxy)aniline, a valuable intermediate in organic synthesis and drug discovery. The core of this methodology revolves around the selective O-allylation of 2-aminophenol, a process achieved through a robust three-step sequence involving protection, etherification, and deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic and experimental workflows.

Introduction

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both a nucleophilic amino group and a versatile allyl group makes it a desirable precursor for further chemical transformations. The most common and efficient synthesis route involves the temporary protection of the more nucleophilic amino group of 2-aminophenol to facilitate the selective allylation of the hydroxyl group. This guide focuses on a well-established method utilizing benzaldehyde as an inexpensive and effective protecting group.

Synthesis Pathway Overview

The synthesis of this compound from 2-aminophenol is typically accomplished via a three-step process:

-

Protection of the Amino Group: The amino group of 2-aminophenol is protected by condensation with benzaldehyde to form an N-benzylidene imine. This step prevents the undesired N-allylation in the subsequent step.

-

O-Allylation (Williamson Ether Synthesis): The hydroxyl group of the protected 2-aminophenol is then subjected to a Williamson ether synthesis using allyl bromide in the presence of a base.

-

Deprotection of the Amino Group: The N-benzylidene protecting group is removed by acidic hydrolysis to yield the final product, this compound.

This synthetic approach is efficient and provides good overall yields.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields

| Step | Reaction | Product | Reported Yield (%) |

| 1 | Protection | N-Benzylidene-2-aminophenol | Excellent |

| 2 | O-Allylation | 2-(Allyloxy)-N-benzylideneaniline | 82.2[1] |

| 3 | Deprotection | This compound | High |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl3, 300 MHz) δ (ppm) | 13C NMR (CDCl3) δ (ppm) |

| 2-Aminophenol | 6.84-6.74 (m, 4H), 4.05 (br s, 3H) | 147.0, 137.1, 123.9, 122.9, 120.2, 118.3 |

| N-Benzylidene-2-aminophenol | 8.65 (s, 1H), 7.95-7.92 (m, 2H), 7.50-7.47 (m, 3H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 2H), 5.50 (br s, 1H) | ~163, 151, 136, 131.5, 129, 128.5, 127, 120, 119, 116 |

| 2-(Allyloxy)-N-benzylideneaniline | 8.60 (s, 1H), 7.90-7.80 (m, 2H), 7.50-7.40 (m, 3H), 7.20-6.80 (m, 4H), 6.10 (m, 1H), 5.45 (dd, 1H), 5.30 (dd, 1H), 4.60 (d, 2H) | ~162, 152, 147, 136, 133, 131, 129, 128.5, 127, 121, 117.5, 112, 69 |

| This compound | 6.83-6.68 (m, 4H), 6.08 (ddt, J = 17.4, 10.5, 5.4 Hz, 1H), 5.41 (dq, J = 17.4, 1.5 Hz, 1H), 5.28 (dq, J = 10.5, 1.5 Hz, 1H), 4.56 (dt, J = 5.4, 1.5 Hz, 2H), 3.82 (s, 2H)[2] | ~144.5, 137.1, 133.5, 121.2, 118.9, 117.6, 115.1, 112.0, 69.2 |

Note: 13C NMR data for intermediates are estimated based on typical chemical shifts for similar structures.

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of this compound.[1][2]

Step 1: Synthesis of N-Benzylidene-2-aminophenol (Protection)

Materials:

-

2-Aminophenol (30 mmol)

-

Benzaldehyde (3.18 g, 30 mmol)

-

Methanol (80 mL)

-

Ethanol for recrystallization

Procedure:

-

To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).

-

Stir the resulting solution at room temperature for 1 hour.

-

Remove the solvent in vacuo.

-

Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as grey crystals.

Step 2: Synthesis of 2-(Allyloxy)-N-benzylideneaniline (O-Allylation)

Materials:

-

N-Benzylidene-2-aminophenol (3 mmol)

-

Anhydrous Potassium Carbonate (K2CO3) (828 mg, 6 mmol)

-

Allyl bromide (3 mmol)

-

Acetone (30 mL)

-

Celite

Procedure:

-

To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add anhydrous potassium carbonate (828 mg, 6 mmol) and allyl bromide (3 mmol).

-

Reflux the mixture for 20 hours.

-

After cooling to room temperature, filter the inorganic precipitate through a Celite pad.

-

Concentrate the filtrate in vacuo to obtain crude 2-(allyloxy)-N-benzylideneaniline, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Materials:

-

Crude 2-(Allyloxy)-N-benzylideneaniline from Step 2

-

Dichloromethane (10 mL)

-

1N Hydrochloric Acid (HCl) (30 mL)

-

Sodium Bicarbonate (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To the crude residue from Step 2, add 10 mL of dichloromethane and 30 mL of 1N HCl.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Separate the layers using a separatory funnel.

-

Neutralize the aqueous layer with sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to afford this compound as a yellowish oil.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis Pathway for this compound.

Caption: Experimental Workflow for the Synthesis.

References

Technical Guide: 2-Allyloxyaniline (CAS Number 27096-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyaniline, with CAS number 27096-64-6, is an organic compound that belongs to the class of aromatic amines and ethers. Its chemical structure consists of an aniline ring substituted with an allyloxy group at the ortho position. While extensive biological data is not publicly available, this molecule serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of more complex heterocyclic structures and in the study of reaction mechanisms. This guide summarizes the known physicochemical properties, synthetic applications, and spectral data for 2-Allyloxyaniline.

Chemical and Physical Properties

The fundamental properties of 2-Allyloxyaniline are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Solid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| SMILES | C=CCOc1ccccc1N | |

| InChI | InChI=1S/C9H11NO/c1-2-6-11-9-5-4-3-7-10-8(9)10/h2-5,7H,1,6H2 |

Synthetic Applications

2-Allyloxyaniline is primarily utilized as a precursor in multi-step organic syntheses. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive allyl group, allows for a variety of chemical transformations.

Synthesis of N-Sulfonylated Derivatives

One documented application of 2-Allyloxyaniline is in the synthesis of N-sulfonylated compounds. For instance, it can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to yield N-Ts-2-allyloxyaniline.[2] This transformation is a key step in the preparation of substrates for studying reactions like palladium-catalyzed intramolecular allylic C-H amination.[2]

Preparation of Aryldiazonium Salts for Cross-Coupling Reactions

2-Allyloxyaniline can be converted into its corresponding aryldiazonium salt, 2-(allyloxy)phenyldiazonium tetrafluoroborate.[3] This is achieved through diazotization of the primary amine with an appropriate reagent. The resulting diazonium salt is a valuable intermediate for carbon-carbon bond formation via cross-coupling reactions, such as those with arylboronic acids.[3]

Experimental Protocols

General Synthesis of N-Ts-2-Allyloxyaniline

A representative, though not fully detailed, protocol for the synthesis of N-Ts-2-allyloxyaniline from 2-allyloxyaniline can be inferred from related syntheses.[2] A detailed, validated protocol for this specific transformation is not available in the provided search results.

Conceptual Workflow for N-Sulfonylation:

Caption: Conceptual workflow for the N-sulfonylation of 2-Allyloxyaniline.

Spectral Data

The following spectral data has been reported for 2-Allyloxyaniline and its derivatives.

¹H NMR (Proton NMR)

-

2-allyloxyaniline (in CDCl₃, 300 MHz) δ: 7.02 (m, 1H), 6.45 (m, 3H), 5.93 (ddt, J=17.7 Hz, 12.1 Hz, 4.8 Hz, 1H).[1]

¹³C NMR (Carbon NMR)

-

N-Ts-2-allyloxyaniline (in CDCl₃, 100 MHz) δ: 148.6, 143.6, 139.9, 136.3, 129.4, 127.2, 126.1, 125.2, 121.4, 121.2, 113.2, 111.8, 72.2, 21.5, 19.2.[2]

Mass Spectrometry (MS)

-

N-Ts-2-(methallyloxy)aniline (EIMS) m/z: 317 (M+), 252, 219, 162, 91.[2] (Note: This is for a closely related derivative).

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and any associated signaling pathways for 2-Allyloxyaniline. Broader classes of compounds containing allyloxy moieties, such as some chalcone derivatives, have been investigated for antimicrobial and antioxidant properties.[4] However, these findings cannot be directly extrapolated to 2-Allyloxyaniline without specific experimental validation.

The primary role of 2-Allyloxyaniline in the scientific literature to date is that of a chemical building block. Its utility in constructing more complex molecules that may have biological relevance is an area for potential future investigation.

Logical Relationship as a Synthetic Intermediate:

Caption: Role of 2-Allyloxyaniline as a starting material in synthetic chemistry.

Safety and Handling

Based on available safety data sheets, 2-Allyloxyaniline should be handled with care. The following hazard statements are associated with this compound:

Precautionary statements include:

-

P264: Wash skin thoroughly after handling.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this chemical.

Conclusion

2-Allyloxyaniline (CAS 27096-64-6) is a valuable synthetic intermediate with applications in the construction of more complex organic molecules. While its own biological profile is not well-documented, its utility as a precursor in medicinal chemistry research warrants its inclusion in the chemist's toolkit. Further research is needed to explore the potential biological activities of 2-Allyloxyaniline and its derivatives.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. External oxidant-free heterogeneous gold-catalyzed C(sp2)–C(sp2) cross-coupling of aryldiazonium salts and arylboronic acids with the assistance of a bpy ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

An In-Depth Technical Guide to 2-(Allyloxy)aniline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(allyloxy)aniline, a versatile organic compound with applications in synthetic chemistry and potential relevance to drug discovery. This document details the compound's discovery and historical synthesis, outlines modern experimental protocols for its preparation, and presents its known physical and spectral properties in a clear, tabular format. Furthermore, this guide explores the compound's significance in the context of the Claisen rearrangement and its potential, though not yet fully realized, role in medicinal chemistry.

Introduction

This compound, an aromatic amine containing an allyl ether functional group, represents an intriguing molecular scaffold for organic synthesis. Its structure incorporates both a nucleophilic amino group and a reactive allyl group, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The strategic placement of the allyloxy group ortho to the aniline functionality opens up possibilities for intramolecular reactions, most notably the Claisen rearrangement, to generate substituted phenols. This guide aims to be a core resource for researchers, providing detailed information on the synthesis, properties, and potential applications of this compound.

Discovery and Historical Context

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its synthesis is a logical extension of classic organic reactions developed in the late 19th and early 20th centuries. The fundamental reactions underpinning its synthesis, namely the Williamson ether synthesis and the protection/deprotection of anilines, were well-established by this period.

The conceptual pathway to this compound likely emerged from the broader exploration of aminophenol chemistry. 2-Aminophenol itself is a significant industrial chemical used in the synthesis of dyes and pharmaceuticals.[1] The O-alkylation of aminophenols, however, presented a challenge due to the competing N-alkylation of the amino group. Early synthetic chemists would have recognized the need to protect the amino group before proceeding with the allylation of the phenolic hydroxyl group.

A plausible historical synthetic route, based on established chemical principles, would involve the following steps:

-

Protection of the amino group of 2-aminophenol, likely through acetylation to form 2-acetamidophenol.

-

O-allylation of the protected phenol using allyl bromide in the presence of a base.

-

Deprotection of the amino group via hydrolysis to yield the final this compound.

This logical synthetic sequence, while not traceable to a single "discovery" paper, represents the historical intellectual framework through which this compound would have first been synthesized.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally verified data for this compound is compiled below. It's important to note that some physical properties, such as melting and boiling points, are not consistently reported across commercial suppliers and may vary based on purity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[2] |

| Molecular Weight | 149.19 g/mol | LGC Standards[3] |

| CAS Number | 27096-64-6 | BLD Pharm[4] |

| Appearance | Not consistently reported; likely a liquid or low-melting solid | - |

| Boiling Point | No data available | BLD Pharm[4] |

| Melting Point | No data available | - |

| Density | No data available | - |

| SMILES | C=CCOC1=CC=CC=C1N | PubChem[2] |

| InChIKey | VPZRVYLJWAJQRE-UHFFFAOYSA-N | PubChem[2] |

Table 2: Predicted and Experimental Spectroscopic Data for this compound

| Data Type | Predicted/Experimental Values | Source |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (~6.7-7.2 ppm), Allyl CH (=CH₂) (~5.9-6.1 ppm), Allyl CH₂ (=CH₂) (~5.2-5.4 ppm), OCH₂ (~4.5 ppm), NH₂ (broad, variable) | General NMR Principles |

| ¹³C NMR (CDCl₃) | Predicted shifts: Aromatic carbons (~110-150 ppm), Allyl CH (=CH₂) (~133 ppm), Allyl CH₂ (=CH₂) (~117 ppm), OCH₂ (~69 ppm) | General NMR Principles[5] |

| Infrared (IR) | Characteristic peaks for N-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-O ether stretch (~1250 cm⁻¹) | General IR Principles[6] |

| Mass Spectrometry (MS) | [M]+ at m/z 149.0841 (calculated for C₉H₁₁NO) | LGC Standards[3] |

Experimental Protocols

The following section provides a detailed, modern experimental protocol for the synthesis of this compound, based on established methods for the selective O-alkylation of aminophenols. This procedure involves the protection of the amino group as a Schiff base, followed by allylation and subsequent hydrolysis.

Synthesis of this compound

Step 1: Protection of 2-Aminophenol

-

Reaction: 2-Aminophenol + Benzaldehyde → N-Benzylidene-2-hydroxyaniline

-

Procedure: To a solution of 2-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature. The formation of the Schiff base, N-benzylidene-2-hydroxyaniline, often occurs rapidly and may precipitate from the solution. The product can be isolated by filtration and washed with cold methanol.

Step 2: O-Allylation

-

Reaction: N-Benzylidene-2-hydroxyaniline + Allyl Bromide → N-Benzylidene-2-(allyloxy)aniline

-

Procedure: To a solution of N-benzylidene-2-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents). Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection

-

Reaction: N-Benzylidene-2-(allyloxy)aniline → this compound

-

Procedure: Dissolve the crude N-benzylidene-2-(allyloxy)aniline from the previous step in a mixture of methanol and hydrochloric acid (e.g., 2M HCl). Stir the solution at room temperature. The hydrolysis of the imine is typically rapid. After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Key Reactions and Signaling Pathways

The Claisen Rearrangement

The most significant reaction of this compound and its derivatives is the aromatic Claisen rearrangement. This[2][2]-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.[7][8] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of ortho-allyl phenols.

When the ortho positions are blocked, the allyl group can migrate to the para position in what is known as a para-Claisen rearrangement.[9]

Caption: The Claisen rearrangement of this compound.

Relevance in Drug Development and Signaling Pathways

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[10][11] They serve as versatile building blocks for the synthesis of drugs targeting various biological pathways. For instance, aniline derivatives have been investigated as inhibitors of kinases such as Mer and c-Met, which are implicated in cancer progression.[8][12]

While this compound itself has not been extensively reported as a core component of a marketed drug, its structural motifs are of interest. The allyloxy group can be a site for further functionalization, and the resulting ortho-allyl phenol from a Claisen rearrangement can serve as a precursor to a variety of heterocyclic systems with potential biological activity. For example, derivatives of allyloxy chalcones have been investigated for their potential in imaging amyloid-β plaques associated with Alzheimer's disease.[13]

The development of 2-substituted aniline pyrimidine derivatives as potent Mer/c-Met dual inhibitors highlights the potential of the aniline scaffold in targeting signaling pathways involved in cancer.[12] Although this compound is not directly implicated in these studies, it represents a starting point from which libraries of analogous compounds could be synthesized and screened for activity against such targets.

Conclusion

This compound is a compound with a rich, albeit not explicitly documented, history rooted in the foundational principles of organic synthesis. While its direct application in drug development has yet to be fully realized, its utility as a synthetic intermediate, particularly in the context of the Claisen rearrangement, is well-established. This guide provides a comprehensive resource for researchers, offering detailed synthetic protocols, a compilation of its physicochemical properties, and an exploration of its relevance in the broader context of medicinal chemistry. As the search for novel therapeutic agents continues, the versatility of scaffolds like this compound ensures their continued importance in the field of drug discovery and development.

References

- 1. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 2. This compound | C9H11NO | CID 6486639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Online CAS Number 27096-64-6 - TRC - 2-Allyloxyaniline | LGC Standards [lgcstandards.com]

- 4. 27096-64-6|this compound|BLD Pharm [bldpharm.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of ethyleneoxylated and allyloxylated chalcone derivatives for imaging of amyloid β plaques by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Horizons for 2-(Allyloxy)aniline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Allyloxy)aniline is a versatile aromatic amine that holds significant promise as a scaffold and building block in medicinal chemistry. Its unique structural features, combining an aniline core with a reactive allyloxy group, open avenues for the synthesis of diverse molecular architectures with a range of biological activities. This technical guide explores potential research areas for this compound, focusing on its application in the development of novel antimicrobial agents. We provide a comprehensive overview of its synthetic utility, present key biological data for its derivatives, and offer detailed experimental protocols for relevant assays. Furthermore, we propose a potential mechanism of action for its antimicrobial derivatives and visualize key experimental workflows and pathways to guide future research and development efforts.

Introduction

Aniline and its derivatives have long been recognized as privileged structures in drug discovery, contributing to the development of a wide array of therapeutic agents. The strategic functionalization of the aniline ring allows for the fine-tuning of physicochemical properties and biological activities. This compound, with its ortho-allyloxy substituent, presents a particularly interesting starting point for chemical exploration. The allyl group can participate in various chemical transformations, including the Claisen rearrangement and cyclization reactions, enabling the construction of complex heterocyclic systems. This guide will delve into the potential of this compound as a precursor for novel therapeutic agents, with a specific focus on the synthesis and evaluation of tetracyclic quinobenzothiazine derivatives as potent antimicrobial compounds.

Synthetic Utility of this compound

The primary utility of this compound in the context of this guide is as a key reactant in the synthesis of tetracyclic quinobenzothiazine derivatives. These compounds have demonstrated promising antimicrobial and anticancer properties.[1]

Synthesis of this compound

While commercially available, this compound can be synthesized through the allylation of 2-aminophenol. A general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Aminophenol, allyl bromide, potassium carbonate, acetone, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

-

Characterization: The structure of the synthesized this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. A representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the aromatic protons, the NH₂ protons, and the protons of the allyl group.[1]

Synthesis of Tetracyclic Quinobenzothiazine Derivatives

This compound serves as a crucial building block for the synthesis of tetracyclic quinobenzothiazine derivatives. A general synthetic scheme involves the reaction of this compound with 5,12-(dimethyl)thioquinantrenediinium bis-chloride.[1]

Experimental Protocol: General Synthesis of 9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium Chloride

-

Materials: this compound, 5,12-(dimethyl)thioquinantrenediinium bis-chloride, pyridine.

-

Procedure:

-

A solution of this compound (1.0 eq) and 5,12-(dimethyl)thioquinantrenediinium bis-chloride (1.0 eq) in pyridine is heated at 80 °C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried to yield the desired quinobenzothiazine derivative.

-

-

Note: This is a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific derivatives.

Potential Research Area: Antimicrobial Drug Discovery

Derivatives of this compound, particularly the tetracyclic quinobenzothiazines, have shown significant potential as antimicrobial agents.[1] This section outlines the key biological activities and proposes avenues for further research.

Antimicrobial Activity

Tetracyclic quinobenzothiazine derivatives synthesized from this compound have demonstrated notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1]

Table 1: Antimicrobial Activity of a Representative this compound Derivative

| Compound | Test Organism | MIC (µg/mL) |

| 9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride | S. aureus ATCC 29213 | 1.95 |

| MRSA | 3.9 | |

| E. faecalis ATCC 29212 | 3.9 | |

| VRE | 7.8 | |

| M. smegmatis ATCC 700084 | 0.98 |

Data extracted from a study on tetracyclic quinobenzothiazine derivatives.[1]

Cytotoxicity Profile

A crucial aspect of drug development is ensuring the selectivity of a compound for its microbial target over host cells. Preliminary cytotoxicity screening of quinobenzothiazine derivatives derived from this compound has shown a favorable profile.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| 9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride | Normal Human Dermal Fibroblasts (NHDF) | > 37 |

This data indicates an insignificant cytotoxic effect on human cells at the tested concentrations.[1]

Proposed Mechanism of Action

The antimicrobial activity of tetracyclic quinobenzothiazine derivatives is likely multifactorial. Two potential mechanisms have been proposed:

-

DNA Intercalation: The planar tetracyclic structure of these compounds suggests they may act as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to bacterial cell death.

-

Inhibition of Bacterial Respiration: Studies have shown that some of these derivatives can significantly inhibit bacterial respiration, as demonstrated by the MTT assay.[1] This suggests an interference with the electron transport chain, a vital process for bacterial energy production.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

-

Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial cultures, 96-well microtiter plates, test compounds, control antibiotics (e.g., ciprofloxacin, oxacillin).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include positive controls (bacteria with no compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay on NHDF Cells)

-

Objective: To assess the cytotoxic effect of the test compounds on normal human dermal fibroblasts.

-

Materials: NHDF cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed NHDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Bacterial Respiration Inhibition (MTT Assay)

-

Objective: To evaluate the effect of the test compounds on bacterial respiration.

-

Materials: Bacterial culture, appropriate growth medium, 96-well plates, test compounds, MTT solution.

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

In a 96-well plate, expose the bacterial suspension to different concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Add MTT solution to each well and incubate for 30-60 minutes at 37 °C.

-

Centrifuge the plate to pellet the bacteria and carefully remove the supernatant.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance compared to the untreated control indicates inhibition of respiration.

-

Visualizing Pathways and Workflows

To aid in the conceptualization of research directions, the following diagrams illustrate key processes.

Future Directions and Conclusion

This compound is a promising starting material for the development of novel therapeutic agents, particularly in the antimicrobial space. The tetracyclic quinobenzothiazine derivatives synthesized from this precursor exhibit potent activity against clinically relevant bacterial strains with a favorable preliminary safety profile.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the allyloxy group and substitutions on the aniline ring to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Further investigating the proposed mechanisms of DNA intercalation and respiratory inhibition through biophysical and biochemical assays.

-

In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of bacterial infection.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of aniline derivatives, exploring the potential of this compound scaffolds in other areas such as oncology and anti-inflammatory drug discovery.

References

In-Depth Technical Guide to the Safety and Handling of 2-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the safety and handling precautions for 2-(Allyloxy)aniline. However, a specific Safety Data Sheet (SDS) for this compound (CAS No. 27096-64-6) was not publicly available at the time of this writing. The information presented herein is largely extrapolated from the known hazards of the closely related parent compound, aniline, and general principles of laboratory safety. It is imperative to consult a certified SDS for this compound from your chemical supplier before handling this substance and to conduct a thorough risk assessment for your specific experimental protocols.

Executive Summary

This compound is an aromatic amine that requires careful handling due to its presumed toxicity and potential for hazardous reactions. This guide outlines the critical safety information, handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting. All quantitative data, where available for the parent compound aniline, is summarized in structured tables for clarity. Experimental workflows for safe handling and emergency response are visualized to provide clear, actionable guidance.

Hazard Identification and Classification

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Serious Eye Damage/Eye Irritation

-

Skin Sensitization

-

Germ Cell Mutagenicity

-

Carcinogenicity

-

Specific Target Organ Toxicity (Repeated Exposure)

-

Hazardous to the Aquatic Environment

It is crucial to treat this compound with the highest degree of caution until a specific SDS is obtained and reviewed.

Quantitative Data Summary (Based on Aniline)

The following tables summarize key quantitative safety data for aniline, the parent compound of this compound. This data should be considered indicative of the potential hazards but may not be directly representative of this compound.

Table 1: Toxicological Data for Aniline

| Parameter | Value | Species |

| LD50 Oral | 250 mg/kg | Rat |

| LD50 Dermal | 820 mg/kg | Rabbit |

| LC50 Inhalation | 248 ppm (4h) | Mouse |

Table 2: Occupational Exposure Limits for Aniline

| Organization | Limit | Value |

| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) |

| ACGIH | TLV (8-hr TWA) | 2 ppm (7.6 mg/m³) |

| NIOSH | REL (10-hr TWA) | 2 ppm (8 mg/m³) |

Table 3: Physical and Chemical Properties of Aniline

| Property | Value |

| Boiling Point | 184.1 °C |

| Melting Point | -6.0 °C |

| Flash Point | 70 °C (Closed Cup) |

| Vapor Pressure | 0.7 hPa at 20 °C |

| Specific Gravity | 1.021 g/cm³ at 20 °C |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Engineering Controls

-

Primary Control: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: In cases where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Light and Air: Protect from light and air, as anilines can be sensitive to both.

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Contact the institution's emergency response team.

-

Provide details of the spill, including the identity and quantity of the material.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

The following diagrams illustrate key safety workflows.

Caption: PPE Selection Workflow for Handling this compound.

Caption: Emergency Response Flowchart for a Chemical Spill.

Conclusion

While this compound is a valuable compound in research and development, its handling demands the utmost respect for safety protocols. The information provided in this guide, though based on the parent compound aniline, offers a strong foundation for establishing a safe working environment. It is the responsibility of every researcher, scientist, and laboratory manager to obtain and meticulously follow the specific Safety Data Sheet for this compound provided by their supplier to ensure the well-being of all personnel.

Commercial Sourcing and Synthetic Guide for 2-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for 2-(Allyloxy)aniline, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a practical resource for researchers in academic and industrial settings.

Commercial Suppliers

While a comprehensive price comparison is subject to fluctuation and direct quotation, the following table summarizes the readily available commercial sources for research-grade this compound (CAS Number: 27096-64-6). It is recommended to contact the suppliers directly for current pricing and availability.

| Supplier | Product Code/CAS Number | Available Quantities | Purity | Notes |

| LGC Standards | TRC-A561750 | 25 mg, 100 mg, 250 mg | Not specified | - |

| Santa Cruz Biotechnology | sc-230583 / 27096-64-6 | Inquire | Not specified | - |

| BLD Pharm | 27096-64-6 | Inquire | Not specified | - |

| Hoffman Fine Chemicals | HFC-35634 / 27096-64-6 | Inquire | Not specified | - |

Synthetic Protocol: O-Allylation of 2-Aminophenol

For laboratories preferring to synthesize this compound in-house, a reliable three-step procedure starting from 2-aminophenol is outlined below. This method involves the protection of the amine, allylation of the phenol, and subsequent deprotection.

Experimental Methodology

Step 1: Protection of the Amino Group (Formation of N-Benzylidene-2-hydroxyaniline)

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-aminophenol (1 equivalent) in toluene.

-

Add benzaldehyde (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.

-

Remove the toluene under reduced pressure to yield the crude N-benzylidene-2-hydroxyaniline, which can be used in the next step without further purification.

Step 2: Allylation of the Hydroxyl Group (Formation of N-Benzylidene-2-(allyloxy)aniline)

-

Dissolve the crude N-benzylidene-2-hydroxyaniline from the previous step in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution as a base.

-

To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Deprotection of the Amino Group (Hydrolysis to this compound)

-

Dissolve the N-benzylidene-2-(allyloxy)aniline in a mixture of an organic solvent (e.g., ethanol) and an acidic aqueous solution (e.g., 1M HCl).

-

Stir the mixture at room temperature. The hydrolysis of the imine can be monitored by TLC.

-

Once the reaction is complete, neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound from 2-aminophenol.

Caption: Synthetic pathway for this compound.

Methodological & Application

Application Notes and Protocols: The Claisen Rearrangement of 2-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanistic Insights

The Claisen rearrangement of 2-(allyloxy)aniline is a concerted, intramolecular process that proceeds through a cyclic transition state. The reaction is initiated by thermal activation, causing the allyl group to migrate from the oxygen atom to an ortho position on the aniline ring.

The key steps of the mechanism are as follows:

The presence of the amino group at the ortho position is expected to influence the regioselectivity of the rearrangement. Electron-donating groups on the aromatic ring can affect the electron density at the ortho and para positions, potentially influencing the preferred site of allylic migration. For this compound, the primary product is anticipated to be 2-allyl-6-aminophenol due to the proximity of the ortho position. However, the formation of a para-rearranged product, 4-allyl-2-aminophenol, cannot be entirely ruled out, especially if the ortho positions are sterically hindered, though this is not the case here.

Visualizing the Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Claisen rearrangement of this compound to form 2-allyl-6-aminophenol.

Caption: Mechanism of the Claisen Rearrangement of this compound.

Experimental Protocols

While a specific protocol for the thermal Claisen rearrangement of this compound is not detailed in the available literature, a general procedure for the rearrangement of allyl aryl ethers can be adapted. This typically involves heating the substrate either neat or in a high-boiling point solvent.

General Protocol for Thermal Claisen Rearrangement:

-

Reactant Preparation: Synthesize this compound by reacting 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

-

Reaction Setup: Place the purified this compound (e.g., 1.0 g) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be performed neat or in a high-boiling, inert solvent such as diphenyl ether or N,N-diethylaniline (e.g., 10 mL).

-

Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product(s).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product(s) by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and assess purity.

Data Presentation

The successful rearrangement of this compound is expected to yield primarily 2-allyl-6-aminophenol. The formation of any para-rearranged product, 4-allyl-2-aminophenol, should also be investigated.

Table 1: Expected Products and Required Characterization Data

| Compound Name | Structure | Expected Product | Characterization Data |

| 2-Allyl-6-aminophenol | Structure of 2-allyl-6-aminophenol | Major Product | Yield (%), ¹H NMR, ¹³C NMR, MS |

| 4-Allyl-2-aminophenol | Structure of 4-allyl-2-aminophenol | Minor/Trace Product | Yield (%), ¹H NMR, ¹³C NMR, MS |

Note: The structures would be depicted in a full report.

Representative Spectroscopic Data:

While complete NMR data for 2-allyl-6-aminophenol is not available in the searched literature, the following are expected characteristic shifts based on related structures:

-

¹H NMR: Aromatic protons in the range of 6.5-7.2 ppm, a multiplet for the vinyl proton of the allyl group around 5.9-6.1 ppm, two doublets for the terminal vinyl protons around 5.0-5.2 ppm, a doublet for the benzylic protons of the allyl group around 3.3-3.5 ppm, and broad singlets for the -NH₂ and -OH protons.

-

¹³C NMR: Aromatic carbons in the range of 110-150 ppm, a vinyl carbon of the allyl group around 137 ppm, a terminal vinyl carbon around 115 ppm, and a benzylic carbon around 35 ppm.

Conclusion

The Claisen rearrangement of this compound provides a direct synthetic route to 2-allyl-6-aminophenol, a valuable building block in medicinal chemistry and materials science. The reaction proceeds through a well-understood concerted pericyclic mechanism. Although a specific, optimized protocol for this substrate is not widely documented, the general procedures for thermal rearrangements of allyl aryl ethers offer a solid foundation for its successful implementation. Further experimental work is required to determine the precise reaction conditions, product yields, and regioselectivity for this particular transformation. Researchers are encouraged to use the provided general protocol as a starting point and to thoroughly characterize the resulting products to confirm their identity and purity.

References

Application Notes and Protocols: The Versatile Role of 2-(Allyloxy)aniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(allyloxy)aniline as a precursor for the synthesis of valuable heterocyclic scaffolds. The protocols detailed below focus on a strategic two-step approach: the initial thermal rearrangement of this compound to a key intermediate, followed by divergent, catalyst-controlled intramolecular cyclizations to afford structurally diverse N- and O-heterocycles. This document offers detailed experimental procedures, quantitative data for comparative analysis, and visual diagrams of the synthetic pathways to guide researchers in the application of this versatile building block in medicinal chemistry and drug discovery programs.

Overview: A Two-Step Strategy to Heterocyclic Diversity

The synthetic utility of this compound lies in its latent functionality, which can be unmasked through a strategic rearrangement. The overall workflow involves two key stages:

-

Aromatic Claisen Rearrangement: The allyl group on the oxygen atom is thermally induced to migrate to the ortho position of the aniline ring. This rearrangement transforms the starting material into a highly functionalized intermediate, 3-allyl-2-aminophenol. This intermediate possesses both a nucleophilic amino group and a phenolic oxygen, as well as a reactive alkene moiety, setting the stage for subsequent cyclization reactions.

-

Divergent Intramolecular Cyclization: The 3-allyl-2-aminophenol intermediate can then undergo various intramolecular cyclization reactions, the outcomes of which are dictated by the choice of catalyst and reaction conditions. This allows for the selective synthesis of different heterocyclic systems from a common precursor.

Below is a logical workflow illustrating this two-step synthetic strategy.

Caption: General workflow for heterocyclic synthesis from this compound.

Experimental Protocols

Step 1: Synthesis of the Key Intermediate - 3-Allyl-2-aminophenol via Claisen Rearrangement

Protocol: Thermal Claisen Rearrangement of this compound

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound (1.0 eq).

-

Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline or sulfolane. The concentration should be approximately 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove the high-boiling solvent. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Divergent Synthesis of Heterocycles from N-Acyl-3-allyl-2-aminophenol

The following protocols are adapted from the work of Scattolin et al. on the cyclization of N-allyl-2-aminophenols and are applicable to the N-acylated derivatives of the 3-allyl-2-aminophenol intermediate.[1][2]

This protocol describes the palladium-catalyzed oxidative cyclization of an N-protected 3-allyl-2-aminophenol to yield a functionalized dihydro-1,4-benzoxazine derivative.

Reaction Scheme:

Caption: Pd-catalyzed synthesis of dihydro-1,4-benzoxazines.

Experimental Procedure:

-

Reactant Preparation: To a solution of N-acyl-3-allyl-2-aminophenol (1.0 eq) in acetonitrile (CH₃CN), add diacetoxyiodobenzene (PhI(OAc)₂) (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Quantitative Data Summary:

| Substrate (N-protecting group) | Solvent | Oxidant | Yield (%) | Reference |

| N-Tosyl | CH₃CN | PhI(OAc)₂ | Low | [1][2] |

| N-Boc | CH₂Cl₂ | PhI(OAc)₂ | 62 | [1][2] |

Note: The yields are based on the cyclization of N-allyl-2-aminophenol derivatives as reported in the literature and are expected to be similar for the 3-allyl isomer.

In the absence of a palladium catalyst, a hypervalent iodine reagent can promote an oxidative dearomatization, leading to an intramolecular Diels-Alder (IMDA) reaction to form complex tricyclic systems.[1][2]

Reaction Pathway:

Caption: Pathway for the synthesis of tricyclic systems.

Experimental Procedure:

-

Reactant Preparation: In a reaction vial, dissolve N-acyl-3-allyl-2-aminophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: Add the hypervalent iodine(III) reagent (e.g., PhI(m-chlorobenzoyloxy)₂) (1.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the tricyclic product.

Quantitative Data Summary:

| Substrate (N-protecting group) | Oxidant | Solvent | Yield (%) | Reference |

| N-Tosyl | PhI(m-chlorobenzoyloxy)₂ | CH₃CN | 70 | [1][2] |

| N-Tosyl | PhI(pivoyloxy)₂ | CH₃CN | 65 | [1][2] |

| N-Tosyl | PhI(benzoyloxy)₂ | CH₃CN | 68 | [1][2] |

Note: The yields are based on the cyclization of N-allyl-2-aminophenol derivatives as reported in the literature and are expected to be similar for the 3-allyl isomer.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Through a strategic Claisen rearrangement, a key 3-allyl-2-aminophenol intermediate is generated, which can be funneled into divergent synthetic pathways. By selecting the appropriate catalyst and oxidant, researchers can achieve the selective synthesis of either dihydro-1,4-benzoxazines or complex tricyclic systems. The protocols and data presented herein provide a solid foundation for the application of this compound in the development of novel molecular entities for pharmaceutical and materials science research.

References

2-(Allyloxy)aniline in Agrochemical Synthesis: Current Applications and Protocols

Despite the broad utility of aniline derivatives in the development of agrochemicals, publicly available literature does not currently provide specific examples of commercial or late-stage developmental agrochemicals that utilize 2-(allyloxy)aniline as a direct precursor. While numerous studies and patents describe the synthesis of fungicidal and herbicidal compounds from various aniline derivatives, a direct, detailed synthetic pathway originating from this compound, complete with experimental protocols and quantitative efficacy data, remains elusive in the public domain.

This lack of specific information prevents the creation of detailed application notes and protocols as requested. Research in the agrochemical sector is often proprietary, and the specific building blocks used in the synthesis of novel active ingredients are not always disclosed until later stages of development or commercialization.

While we cannot provide a specific protocol for an agrochemical derived from this compound, we can outline a general synthetic workflow that illustrates how such a compound could be theoretically utilized as a precursor, based on common reactions in agrochemical synthesis.

General Synthetic Approach

This compound possesses two reactive sites amenable to chemical modification: the amino group (-NH2) and the aromatic ring. These sites can be targeted to build more complex molecules with potential pesticidal activity. A common strategy involves the acylation of the amino group to form an amide, a functional group present in many agrochemicals.

Below is a hypothetical workflow for the synthesis of a theoretical N-(2-(allyloxy)phenyl)amide derivative and its subsequent screening for herbicidal activity.

Workflow for Synthesis and Screening

Caption: Hypothetical workflow for the synthesis and herbicidal screening of a derivative of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols that would need to be optimized for any specific synthesis.

Synthesis of a Hypothetical N-(2-(allyloxy)phenyl)acetamide

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-(allyloxy)phenyl)acetamide.

In Vitro Herbicidal Activity Assay

Materials:

-

Synthesized N-(2-(allyloxy)phenyl)acetamide

-

Target weed species (e.g., Echinochloa crus-galli, barnyard grass)

-

Agar medium

-

Petri dishes

-

Growth chamber

-

Commercial herbicide standard (e.g., Glyphosate)

Procedure:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.

-

Incorporate the different concentrations of the test compound into molten agar medium and pour into petri dishes.

-

A control group with only the solvent and a positive control with a commercial herbicide should be included.

-

Place seeds of the target weed species on the surface of the solidified agar.

-

Incubate the petri dishes in a growth chamber under controlled conditions (temperature, light, humidity) for 7-14 days.

-

Measure the root and shoot length of the seedlings.

-

Calculate the percentage of growth inhibition for each concentration compared to the solvent control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of growth).

Data Presentation (Hypothetical)

The quantitative data from such an experiment would be summarized in a table for easy comparison.

| Compound | Target Species | IC50 (µM) - Root Inhibition | IC50 (µM) - Shoot Inhibition |

| N-(2-(allyloxy)phenyl)acetamide | Echinochloa crus-galli | [Hypothetical Value] | [Hypothetical Value] |

| Glyphosate (Standard) | Echinochloa crus-galli | [Reference Value] | [Reference Value] |

Conclusion

While this compound is a plausible precursor for the synthesis of novel agrochemicals, the absence of specific, publicly available examples with detailed protocols and efficacy data limits the ability to provide comprehensive application notes at this time. The provided workflow and protocols are intended to be illustrative of the general approach that researchers in the field would take to explore the potential of this and similar molecules in the discovery of new plant protection agents. Further research and disclosure from the agrochemical industry would be necessary to populate these frameworks with concrete data.

Applications of 2-(Allyloxy)aniline in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Allyloxy)aniline is a functionalized aniline monomer that holds potential for the development of advanced polymer materials. As a derivative of polyaniline (PANI), a well-known conducting polymer, poly(this compound) is expected to exhibit interesting electronic, optical, and chemical properties. The presence of the allyloxy group at the ortho position can enhance the solubility and processability of the resulting polymer, a common challenge with the parent polyaniline.[1] This functional group also opens up possibilities for post-polymerization modifications, allowing for the tailoring of material properties for specific applications.

These application notes provide an overview of the potential uses of this compound in materials science, with a focus on corrosion inhibition, based on the well-established properties of analogous poly(alkoxy-anilines). Detailed experimental protocols for the synthesis and characterization of poly(this compound) are provided as a starting point for further research and development.

Key Applications and Potential

The primary application explored for polyaniline and its alkoxy derivatives is in the field of corrosion inhibition . Polyaniline-based coatings can protect metals from corrosion through various mechanisms, including the formation of a passive oxide layer and a physical barrier.[2] The alkoxy group in poly(alkoxy-anilines) can enhance the adhesion of the polymer coating to the metal surface and improve its barrier properties.

Potential applications of poly(this compound) include:

-

Anti-corrosion Coatings: As a primer or additive in paints and coatings for the protection of steel, aluminum, and other metals.

-

Conducting Polymers: For use in sensors, electronic devices, and antistatic coatings. The conductivity of poly(alkoxy-anilines) is generally lower than that of unsubstituted polyaniline but can be tuned by doping.[1]

-

Smart Materials: The allyl group offers a site for further chemical reactions, enabling the development of functional materials that can respond to external stimuli.

-

Composite Materials: As a component in polymer blends and composites to enhance their electrical or barrier properties.

Data Presentation

Due to the limited availability of specific quantitative data for poly(this compound), the following tables present data for analogous poly(o-alkoxyanilines) and other relevant corrosion inhibitors to provide a comparative reference.

Table 1: Electrical Conductivity of Polyaniline and its Derivatives

| Polymer | Dopant | Conductivity (S/cm) |

| Polyaniline (PANI) | HCl | ~ 1 - 10 |

| Poly(o-anisidine) | HCl | 10⁻⁵ - 10⁻³[1] |

| Poly[aniline-co-(o-anisidine)] | HCl | Lower than PANI[1] |

Note: The conductivity of poly(this compound) is expected to be in a similar range to that of poly(o-anisidine), with the larger alkoxy group potentially leading to slightly lower conductivity.

Table 2: Corrosion Inhibition Efficiency of Various Organic Inhibitors on Mild Steel in Acidic Media

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| Poly(N-ethylaniline) | Coating | - | Significant reduction in corrosion rate | |

| Poly(aniline-co-o-anthranilic acid) | 20 ppm | HCl | 90.5 | |

| 4-(pyridin-4-yl)thiazol-2-amine | 0.2 mM | HCl | 96.06 | |

| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one | - | Acidic Solution | 90.84 |

Note: The inhibition efficiency of poly(this compound) is expected to be high, comparable to other polyaniline derivatives, due to the presence of heteroatoms (N, O) and the aromatic ring which facilitate adsorption on the metal surface.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of polyaniline derivatives. Researchers should optimize these protocols for this compound.

Protocol 1: Chemical Oxidative Polymerization of this compound

Objective: To synthesize poly(this compound) via chemical oxidation.

Materials:

-

This compound (monomer)

-

Ammonium persulfate (APS) (oxidant)

-

Hydrochloric acid (HCl, 1 M) (dopant and solvent)

-

Methanol (for washing)

-

Ammonium hydroxide (for de-doping, optional)

-

Distilled water

-

Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M HCl in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1. Cool this solution to 0-5 °C.

-